Abietic Acid Sodium Salt
Overview
Description
Synthesis Analysis
Abietic acid sodium salt can be synthesized from abietic acid through various methods:
- Fluorinated Ester Synthesis : Abietic acid chloride reacts with sodium salts of different fluorinated alcohols to produce fluorinated alkyl (aryl) abietates (I. Gaidukov & L. Popova, 2008).
- Complex Molecule Synthesis : Starting from abietic acid, complex and diverse small molecules can be synthesized, as shown in the creation of an 84-compound collection from abietic acid (R. J. Rafferty et al., 2014).
Molecular Structure Analysis
The molecular structure of abietic acid, and by extension its sodium salt, is characterized by:
- Gas-phase Chemical Dynamics : Simulation studies reveal the need for enzymatic intervention to produce abietadiene selectively during the formation of abietic acid (M. Siebert et al., 2011).
- Spectral Analysis : The molecular structure of abietic acid has been confirmed by various spectral methods, providing a basis for understanding its sodium salt form (L. HongJun et al., 2009).
Chemical Reactions and Properties
Chemical properties of abietic acid sodium salt are influenced by the reactivity of abietic acid:
- Oxidation Processes : Abietic acid is derived from geranylgeranyl pyrophosphate via abietadiene, involving multiple oxidation steps (C. Funk & R. Croteau, 1994).
- Photo-crosslinkable Polymers : Vinylbenzyl abietate, synthesized from sodium abietate, forms photo-crosslinkable polymers upon UV irradiation (W.-S. Kim et al., 2003).
Physical Properties Analysis
Physical properties of abietic acid sodium salt are notable in:
- Solubility and Thermal Stability : The synthesis of ILs from abietic acid shows strong influence of chemical structure on properties like solubility and thermal stability (T. Klejdysz et al., 2016).
- Crystal Structures : Crystallographic studies, such as those on sodium salts of various acids, shed light on the physical properties of sodium abietate (J.-C. Yang et al., 1997).
Chemical Properties Analysis
Chemical properties include:
- Ionic Interactions : Studies on sodium ion affinities provide insights into the chemical properties of sodium abietate (S. Hoyau et al., 1999).
- Non-covalent Interactions : Research on hydrated sodium ion clusters [Na+(H2O)n] reveals the non-covalent interactions significant in understanding the chemical behavior of sodium abietate (P. Wang et al., 2019).
Scientific Research Applications
1. Anti-Atopic Dermatitis Effects
- Methods of Application: AA was isolated from rosin under conditions optimized by response surface methodology (RSM), and its effects on cell death, iNOS-induced COX-2 mediated pathway, inflammatory cytokine transcription, and the histopathological skin structure were analyzed in 2,4-dinitrochlorobenzene (DNCB)-treated BALB/c mice after treatment with AA for 4 weeks .
- Results or Outcomes: The skin phenotypes, dermatitis score, immune organ weight, and IgE concentration were significantly ameliorated in the AA cream (AAC)-spread groups compared to the vehicle-spread group .
2. Anticancer Activities
- Summary of Application: AA is a natural abietane diterpenoid compound from Pinus palustris and Pimenta racemose var. grissea with different pharmacological activities including anti-inflammatory, anti-convulsant, anti-obesity and anti-allergic. Recently it has been reported with its anticancer activities through different molecular mechanisms .
- Methods of Application: In silico molecular docking, researchers can predict AA interactions with specific cancer-related proteins. By simulating binding interactions, researchers can identify potential targets and pathways .
- Results or Outcomes: AA works against cancer through different molecular pathways, STAT3, NF-kB, PI3K/AKT/mTOR, cell cycle arrest, mitochondrial dependent pathway, extrinsic apoptosis pathway, autophagy, mitophagy and ferroptosis .
3. Green Synthesis
- Summary of Application: Abietic acid present in the resin of Pinus elliotti var. elliotti was used to generate a sodium salt by salification .
- Methods of Application: The synthesis route was low-cost, consisting of only two reaction steps at mild temperatures without toxic organic solvents .
- Results or Outcomes: The process is eco-friendly and easy to conduct on an industrial scale .
4. Alzheimer’s Disease and Cervical Cancer Treatment
- Summary of Application: Abietic acid has shown potential in treating Alzheimer’s disease and cervical cancer .
- Methods of Application: In vitro tests with HeLa cells showed that abietic acid induces apoptosis in a concentration-dependent manner .
- Results or Outcomes: The results suggest its potential as a promising terpenoid for treating Alzheimer’s disease and cervical cancer .
5. Paints, Varnishes, and Lacquers
- Summary of Application: Abietic acid has drying properties, and as ester gum is used in paints, varnishes, and lacquers .
- Methods of Application: It is used directly in the formulation of these products .
- Results or Outcomes: It provides a durable and aesthetic finish to various surfaces .
6. Soap Manufacturing
Safety And Hazards
Future Directions
The catalytic reduction of carboxylic acid derivatives, including Abietic Acid Sodium Salt, has witnessed a rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The low-cost synthesis methods and promising antimicrobial action of Abietic Acid Sodium Salt highlight its potential as an effective antimicrobial drug .
properties
IUPAC Name |
sodium;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCAUAYQCALGGV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Abietic Acid Sodium Salt | |
CAS RN |
14351-66-7 | |
Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, sodium salt (1:1), (1R,4aR,4bR,10aR)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium abietate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.815 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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